Crisoobtusina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

La crisoobtusina tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción de la crisoobtusina involucra sus propiedades antioxidantes. Puede neutralizar los radicales libres a través de varios mecanismos, incluida la transferencia de átomos de hidrógeno (HAT), la transferencia de protones de transferencia de electrones simples (SET-PT) y la transferencia de electrones de pérdida de protones secuenciales (SPLET) . Estos mecanismos ayudan a reducir el estrés oxidativo y proteger las células del daño. Los objetivos moleculares y las vías involucradas incluyen interacciones con enzimas e iones metálicos que contribuyen a su actividad antioxidante .

Análisis Bioquímico

Biochemical Properties

Chrysoobtusin plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, Chrysoobtusin has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition can help regulate blood sugar levels, making Chrysoobtusin a potential candidate for managing diabetes. Additionally, Chrysoobtusin exhibits antioxidant properties, which can protect cells from oxidative stress by neutralizing free radicals .

Cellular Effects

Chrysoobtusin affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, Chrysoobtusin can modulate the expression of genes involved in inflammation and oxidative stress responses . This modulation can lead to reduced inflammation and enhanced cellular protection against oxidative damage. Furthermore, Chrysoobtusin has been found to inhibit the proliferation of certain cancer cells, suggesting its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of Chrysoobtusin involves several interactions at the molecular level. Chrysoobtusin binds to specific biomolecules, inhibiting or activating their functions. For instance, Chrysoobtusin inhibits α-glucosidase by binding to its active site, preventing the enzyme from breaking down carbohydrates . This inhibition helps regulate blood sugar levels. Additionally, Chrysoobtusin can activate antioxidant pathways by upregulating the expression of antioxidant enzymes, thereby protecting cells from oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chrysoobtusin can change over time. Chrysoobtusin is relatively stable under standard storage conditions, but its stability can be affected by factors such as light and temperature . Over time, Chrysoobtusin may degrade, leading to a reduction in its efficacy. Long-term studies have shown that Chrysoobtusin can maintain its biological activity for several months when stored properly . Prolonged exposure to adverse conditions can result in the degradation of Chrysoobtusin and a subsequent decrease in its effectiveness.

Dosage Effects in Animal Models

The effects of Chrysoobtusin vary with different dosages in animal models. At lower doses, Chrysoobtusin has been shown to exhibit beneficial effects, such as reducing blood sugar levels and protecting against oxidative stress . At higher doses, Chrysoobtusin can cause adverse effects, including toxicity and damage to liver cells . It is essential to determine the optimal dosage of Chrysoobtusin to maximize its therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Chrysoobtusin is involved in several metabolic pathways. It undergoes various metabolic transformations, including glucuronidation and sulfation, which facilitate its excretion from the body . These metabolic pathways help regulate the levels of Chrysoobtusin in the body and ensure its safe elimination. Additionally, Chrysoobtusin can influence metabolic flux and metabolite levels, contributing to its overall biological effects .

Transport and Distribution

Chrysoobtusin is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the uptake of Chrysoobtusin into cells, where it can exert its biological effects . Once inside the cells, Chrysoobtusin can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it interacts with various biomolecules . This distribution pattern is crucial for the compound’s effectiveness in targeting specific cellular processes.

Subcellular Localization

The subcellular localization of Chrysoobtusin plays a vital role in its activity and function. Chrysoobtusin is primarily localized in the cytoplasm and mitochondria, where it can interact with enzymes and proteins involved in metabolic and oxidative stress pathways . This localization is facilitated by specific targeting signals and post-translational modifications that direct Chrysoobtusin to these compartments . The subcellular distribution of Chrysoobtusin is essential for its ability to modulate cellular processes and exert its therapeutic effects.

Métodos De Preparación

La crisoobtusina se puede sintetizar a través de varias rutas sintéticas. Un método común implica la reacción de 1,6,7,8-tetrametoxiantoquinona con metanol en presencia de acetato de sodio . Las condiciones de reacción normalmente incluyen reflujo de la mezcla durante varias horas para lograr el producto deseado. Los métodos de producción industrial a menudo implican la extracción de las semillas de Cassia tora o Cassia obtusifolia utilizando solventes como metanol o etanol .

Análisis De Reacciones Químicas

La crisoobtusina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar para formar varios derivados de quinona.

Reducción: Las reacciones de reducción pueden convertir la this compound en su forma de hidroquinona correspondiente.

Sustitución: Los grupos metoxi en la this compound se pueden sustituir con otros grupos funcionales en condiciones apropiadas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio y agentes reductores como borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Comparación Con Compuestos Similares

La crisoobtusina es similar a otros derivados de hidroxiantraquinona como la aurantio-obtusina y la obtusifolina . La this compound es única debido a sus sustituciones específicas de grupos metoxi e hidroxilo, que contribuyen a sus propiedades químicas y biológicas distintas . Estas diferencias estructurales resultan en variaciones en sus actividades antioxidantes y potenciales terapéuticos .

Referencias

Propiedades

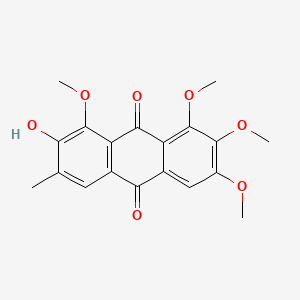

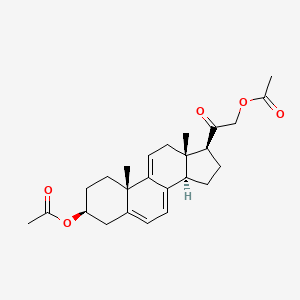

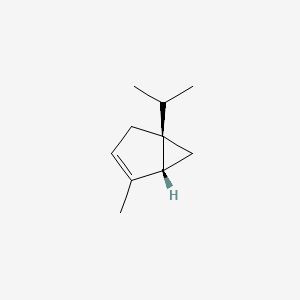

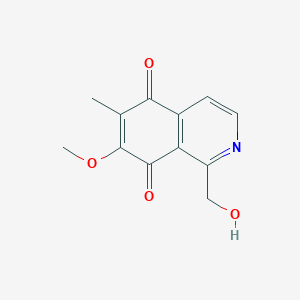

IUPAC Name |

2-hydroxy-1,6,7,8-tetramethoxy-3-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O7/c1-8-6-9-12(18(25-4)14(8)20)16(22)13-10(15(9)21)7-11(23-2)17(24-3)19(13)26-5/h6-7,20H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMDXTRSTKHTSCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C(=C(C=C3C2=O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30220870 | |

| Record name | 9,10-Anthracenedione, 2-hydroxy-1,6,7,8-tetramethoxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chrysoobtusin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

70588-06-6 | |

| Record name | Chrysoobtusin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70588-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 2-hydroxy-1,6,7,8-tetramethoxy-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070588066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 2-hydroxy-1,6,7,8-tetramethoxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chrysoobtusin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

219 - 220 °C | |

| Record name | Chrysoobtusin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of Chrysoobtusin?

A1: Chrysoobtusin, also known as 2-Hydroxy-1,6,7,8-tetramethoxy-3-methylanthraquinone, possesses the molecular formula C19H18O7. [] Its structure features an anthraquinone ring system with minimal dihedral angle between the benzene rings, indicating a near-planar conformation. []

Q2: What analytical methods are used to characterize and quantify Chrysoobtusin?

A2: High-performance liquid chromatography (HPLC) coupled with ultraviolet detection (HPLC-UV) is commonly employed for the analysis of Chrysoobtusin. [, ] This method enables the simultaneous determination of various anthraquinones, including Chrysoobtusin, in plant materials like Cassiae Semen or Sicklepod sprouts. [, ] Researchers utilize different chromatographic columns, mobile phases, and detection wavelengths to optimize separation and quantification based on the specific sample matrix. [, ]

Q3: What is the pharmacokinetic profile of Chrysoobtusin in rats?

A3: Following oral administration of Cassiae Semen extract, Chrysoobtusin exhibits a maximum concentration (Cmax) of 46.18 ± 1.91 μg/L in rat plasma. [] Its elimination half-life (t1/2) is approximately 8.69 ± 0.57 hours. [] These findings suggest relatively slow elimination kinetics for Chrysoobtusin in rats. []

Q4: How does processing of Cassiae Semen affect the pharmacokinetics of Chrysoobtusin in normal and acute liver injury rat models?

A4: Research indicates that prepared Semen Cassiae (a processed form) leads to faster absorption of Chrysoobtusin compared to raw Semen Cassiae in normal rats, evidenced by a shorter time to reach maximum concentration (Tmax). [] Notably, in acute liver injury models, the area under the curve (AUC0-t), representing the total drug exposure, is significantly higher for Chrysoobtusin when administered as prepared Semen Cassiae compared to other groups. []

Q5: Does Chrysoobtusin exhibit any potential for therapeutic applications?

A5: While direct evidence is limited, studies suggest Chrysoobtusin may contribute to the therapeutic effects of Cassiae Semen. In a rat model of slow transit constipation, transdermal patches containing Cassiae Semen extract, including Chrysoobtusin, demonstrated significant alleviation of constipation symptoms. [] Spectrum-effect relationship analysis identified Chrysoobtusin as a major contributor to the observed therapeutic effect, alongside other active compounds. [] Further research is warranted to fully elucidate its therapeutic potential and underlying mechanisms.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic Acid](/img/structure/B1222936.png)

![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1222942.png)

![(3R)-3-[(3S,6R,9S,11R,15S,18S,21R,24R,28R,31S,34R,40S,43S,44S)-31-(3-aminopropyl)-11,44-dihydroxy-3,6,24,34-tetrakis[(1R)-1-hydroxyethyl]-18-[(4-hydroxyphenyl)methyl]-21-methyl-2,5,8,14,17,20,23,26,30,33,36,39,42-tridecaoxo-15-propan-2-yl-28-tridecyl-29-oxa-1,4,7,13,16,19,22,25,32,35,38,41-dodecazatricyclo[41.3.0.09,13]hexatetracontan-40-yl]-3-hydroxypropanamide](/img/structure/B1222944.png)

![N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-[[4-propyl-5-(2-pyridinyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1222952.png)